molecular formula C15H17N3O2S B4851258 3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B4851258
M. Wt: 303.4 g/mol
InChI Key: ITODZIFQZSDXHZ-UHFFFAOYSA-N
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Description

3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features a phenyl group, a thiadiazole ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves the formation of the thiadiazole ring followed by the introduction of the phenyl and tetrahydrofuran groups. One common method includes the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is unique due to the combination of its phenyl, thiadiazole, and tetrahydrofuran groups, which confer specific chemical and biological properties not found in similar compounds.

Biological Activity

3-Phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a compound characterized by its unique thiadiazole structure, which is known for diverse biological activities. The compound’s molecular formula is C15H17N3O2SC_{15}H_{17}N_{3}O_{2}S with a molecular weight of 303.4 g/mol .

Biological Activity

The biological activity of this compound can be attributed to the presence of the 1,3,4-thiadiazole ring, which has been extensively studied for its pharmacological properties. Compounds containing this scaffold exhibit a wide range of biological activities including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Potential efficacy against different cancer cell lines.
  • Anti-inflammatory : Inhibition of inflammatory pathways.
  • Anticonvulsant : Activity in seizure models.

Antimicrobial Activity

Research has shown that thiadiazole derivatives often possess significant antimicrobial properties. For instance, studies indicate that compounds with similar structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria .

Compound NameMolecular FormulaBiological Activity
This compoundC₁₅H₁₇N₃O₂SAntimicrobial
2-(4-chlorobenzyl sulfonylmethyl)-5-(2-chlorophenyl)-1,3,4-thiadiazoleC₁₄H₁₁Cl₂N₃OSAntifungal
5-(2'-4'-difluoro-4-hydroxy biphenyl-5-yl)-4-(4-methoxy phenyl)-1,3,4-thiadiazoleC₂₀H₁₈F₂N₂O₂SAntimicrobial

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Preliminary studies suggest that it exhibits moderate activity against leukemia and other cancers when tested at concentrations around 10 µM .

Case Study: Anticancer Screening
In a study conducted by the National Cancer Institute (NCI), the compound was screened against a panel of cancer cell lines. Results indicated that while it showed some activity against leukemia cells, overall efficacy was limited compared to standard chemotherapeutics .

Anti-inflammatory and Anticonvulsant Properties

The anti-inflammatory properties of thiadiazole compounds have been documented in several studies where they inhibit key inflammatory mediators. Similarly, anticonvulsant effects have been observed in related compounds within the same chemical class .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific biological targets such as enzymes or receptors involved in disease pathways. For example:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It could act on receptors involved in inflammatory responses or neuronal excitability.

Properties

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-3,5-6,12H,4,7-10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITODZIFQZSDXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
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3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
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3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
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3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
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3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
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3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

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